
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Beschreibung
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (CAS: 4812-40-2, molecular formula: C₆H₉N₃O₄) is a major oxidative metabolite of the antimicrobial drug metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). It is formed via hepatic side-chain oxidation of the parent compound in humans, mice, and other species . This metabolite retains significant antimicrobial activity against anaerobic bacteria and protozoa, particularly Gardnerella vaginalis and Bacteroides fragilis, with studies showing it is more potent than metronidazole itself in certain contexts . Its structure features a nitroimidazole core with hydroxylated ethyl and methyl substituents, which enhance solubility and bioactivity compared to non-hydroxylated analogs .
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-40-2 | |
Record name | Hydroxymetronidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Hydroxymetronidazol wird aus Metronidazol durch einen Hydroxylierungsprozess synthetisiert. Die Hydroxylierung findet typischerweise in der Leber statt, wo Metronidazol einer metabolischen Umwandlung unterliegt, um Hydroxymetronidazol zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Hydroxymetronidazol die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um die Verbindung in Plasma oder Serum zu bestimmen und zu quantifizieren. Der Prozess umfasst die Denaturierung von Plasmaproteinen mit Methanol, gefolgt von Zentrifugation, Verdampfung unter Stickstoffstrom und Auflösung in der mobilen Phase für die HPLC-Analyse .
Analyse Chemischer Reaktionen
Reaktionstypen: Hydroxymetronidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um andere Metaboliten zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden.
Substitution: Hydroxymetronidazol kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Hydroxidionen können Substitutionsreaktionen fördern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und oxidierte Derivate von Hydroxymetronidazol .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Building Block in Organic Chemistry : Hydroxymetronidazole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for chemists .
- Development of Pharmaceuticals : The compound is explored for its role in the development of novel pharmaceuticals, particularly those targeting anaerobic bacteria and protozoa. Its ability to be modified chemically enhances its potential as a precursor for new drug formulations .
Biological Research
- Biological Activity Investigation : Research has indicated that Hydroxymetronidazole may exhibit biological activity that could be beneficial in therapeutic contexts. Studies have focused on its interactions with biological targets, which may lead to the discovery of new therapeutic agents .
- Pharmacokinetics and Metabolism : A notable study examined the pharmacokinetics of metronidazole and its metabolites, including Hydroxymetronidazole, in healthy volunteers. This research provided insights into how the compound is processed in the body, which is critical for understanding its efficacy and safety as a drug .
Medical Applications
- Therapeutic Potential : Hydroxymetronidazole has been investigated for its potential therapeutic applications beyond those of metronidazole itself. It may possess unique properties that could be harnessed in treating infections caused by anaerobic bacteria or protozoa .
- Radiation Sensitization : In cancer research, Hydroxymetronidazole has been studied as a radiosensitizer. It has shown promise in enhancing the effectiveness of radiation therapy by sensitizing hypoxic cancer cells, thereby improving treatment outcomes .
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its chemical properties make it suitable for use in formulations that require specific reactivity or stability .
Case Studies
Wirkmechanismus
Hydroxymetronidazole exerts its effects by interacting with bacterial DNA and electron-transport proteins. The compound is reduced to a nitroso free radical, which binds to DNA and inhibits nucleic acid synthesis, leading to bacterial cell death . The primary molecular targets include bacterial DNA and enzymes involved in electron transport.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural Features of Key 5-Nitroimidazole Derivatives
Compound Name | Substituents (R₁, R₂) | Molecular Weight | Key Functional Groups |
---|---|---|---|
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | R₁: –CH₂CH₂OH; R₂: –CH₂OH | 187.15 g/mol | Hydroxyethyl, hydroxymethyl |
Metronidazole (parent compound) | R₁: –CH₂CH₂OH; R₂: –CH₃ | 171.16 g/mol | Hydroxyethyl, methyl |
1-Acetic acid-2-methyl-5-nitroimidazole | R₁: –CH₂COOH; R₂: –CH₃ | 185.15 g/mol | Carboxylic acid, methyl |
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) | R₁: –CH₃; R₂: –CH₂OH | 157.13 g/mol | Methyl, hydroxymethyl |
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | R₁: –CH₂CH₂Cl; R₂: –CH₃ | 189.60 g/mol | Chloroethyl, methyl |
Key Observations :
- Hydroxylation of substituents (e.g., hydroxymethyl vs. methyl in R₂) increases polarity and antimicrobial potency. For example, the hydroxymethyl group in this compound enhances activity against G. vaginalis compared to metronidazole .
- Chlorinated derivatives (e.g., 1-(2-chloroethyl)-2-methyl-5-nitroimidazole) exhibit reduced solubility and altered pharmacokinetics due to hydrophobic chloroethyl groups .
Pharmacological Activity
Table 2: Antimicrobial Activity (MIC and MBC Values)
Compound | G. vaginalis MIC (μg/mL) | B. fragilis MIC (μg/mL) | Bactericidal Activity |
---|---|---|---|
This compound | 1–2 | 2–4 | Rapid (<24 hours) |
Metronidazole | 4–16 | 0.5–2 | Moderate (24–48 hours) |
1-Acetic acid-2-methyl-5-nitroimidazole | >64 | >64 | Negligible |
HMMNI | 8–16 | 8–16 | Slow (>48 hours) |
Key Findings :
- The hydroxy metabolite demonstrates superior activity against G. vaginalis (median MIC: 1–2 μg/mL vs. 4–16 μg/mL for metronidazole) due to enhanced interaction with microbial nitroreductases .
- The carboxylic acid metabolite (1-acetic acid-2-methyl-5-nitroimidazole) is inactive, highlighting the importance of hydroxyl over carboxyl groups for bioactivity .
Metabolic and Toxicological Profiles
- Metabolism : The hydroxy metabolite undergoes glucuronide conjugation in humans, facilitating renal excretion . In contrast, HMMNI (a metabolite of ronidazole) lacks the hydroxyethyl group, leading to slower elimination .
- Mutagenicity: The hydroxy metabolite is tenfold more mutagenic than metronidazole in Salmonella typhimurium assays (TA1535 strain), likely due to nitro group reduction generating reactive intermediates.
- Residue Depletion : In livestock, the hydroxy metabolite persists longer in tissues than metronidazole, necessitating sensitive LC-MS/MS methods for regulatory monitoring .
Analytical Detection
Biologische Aktivität
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as Hydroxymetronidazole, is a metabolite of metronidazole and has garnered attention due to its biological activity, particularly in the context of antimicrobial and antiprotozoal effects. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C₆H₉N₃O₄
- Molecular Weight : 187.15 g/mol
- CAS Number : 4812-40-2
Hydroxymetronidazole retains a significant portion of the antimicrobial efficacy of its parent compound, metronidazole, functioning primarily through the generation of reactive nitro radicals. These radicals target DNA within susceptible organisms, leading to strand breakage and ultimately cell death. The specificity of Hydroxymetronidazole for certain pathogens is attributed to the high adenine-thymine (A+T) content in their DNA, which is particularly pronounced in Trichomonas vaginalis, a common target for treatment .
Antimicrobial Efficacy
Hydroxymetronidazole exhibits notable activity against various pathogens:
- Trichomonas vaginalis : Effective in treating infections caused by this protozoan. Hydroxymetronidazole maintains approximately 35-60% of the efficacy of metronidazole .
- Entamoeba histolytica : Demonstrated effectiveness against this amoeba, contributing to its use in treating amoebic dysentery.
- Bacterial Infections : Exhibits antibacterial properties against anaerobic bacteria, similar to metronidazole.
Pharmacokinetics
The pharmacokinetic profile of Hydroxymetronidazole shows that it is metabolized primarily through oxidative pathways, yielding active metabolites that prolong its therapeutic effects. The half-life is approximately 12 hours, allowing for sustained activity against infections .
Study on Metronidazole Resistance
A significant study highlighted the emergence of metronidazole-resistant strains of T. vaginalis, necessitating the exploration of Hydroxymetronidazole as a potential alternative treatment. In vitro studies indicated that Hydroxymetronidazole could effectively inhibit the growth of resistant strains when used at higher concentrations .
Clinical Observations
Clinical data suggest that patients treated with Hydroxymetronidazole experience fewer side effects compared to those on higher doses of metronidazole. This observation is crucial for patient compliance and overall treatment success .
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Half-Life | Efficacy Against |
---|---|---|---|
Metronidazole | High | 8.7 hours | T. vaginalis, E. histolytica |
Hydroxymetronidazole | Moderate | 12 hours | T. vaginalis (35-60% efficacy) |
Q & A
Q. Notes on Methodology and Data Sources
- Synthesis Insights : While direct synthesis protocols are not detailed in the evidence, metabolic formation via hepatic microsomal enzymes (e.g., CYP450) is a critical pathway .
- Toxicity Data : The RTECS database (ID: NI5600000) classifies the compound as a tumorigen and reproductive effector, with an oral LD₅₀ of 3,600 mg/kg in rats .
- Structural Analysis : NMR (¹H and ¹³C) and HRMS are standard for confirming purity (>98%) and structure, with characteristic shifts at δ 4.2–4.5 ppm (hydroxyethyl protons) and m/z 187.15 [M+H]⁺ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.